molecular formula C22H21ClN4O3 B11485788 4-chloro-5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one

4-chloro-5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one

Cat. No.: B11485788
M. Wt: 424.9 g/mol
InChI Key: GQKQKGVQSAEDAX-UHFFFAOYSA-N
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Description

4-chloro-5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridazinone core, a piperazine ring, and a methoxybenzoyl group. Its chemical properties make it a valuable subject for studies in medicinal chemistry, pharmacology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chloropyridazine with phenylhydrazine to form a hydrazone intermediate. This intermediate is then reacted with 4-(4-methoxybenzoyl)piperazine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures the efficient and cost-effective production of the compound. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-chloro-5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with neuronal receptors may contribute to its neuroprotective properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide
  • 4-chloro-N-[2-(diethylamino)ethyl]-3-[(methylsulfonyl)amino]benzamide
  • Metoclopramide

Uniqueness

Compared to similar compounds, 4-chloro-5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one stands out due to its unique combination of structural features, which contribute to its distinct chemical and biological properties. Its pyridazinone core and methoxybenzoyl group provide specific interactions with molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H21ClN4O3

Molecular Weight

424.9 g/mol

IUPAC Name

4-chloro-5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-phenylpyridazin-3-one

InChI

InChI=1S/C22H21ClN4O3/c1-30-18-9-7-16(8-10-18)21(28)26-13-11-25(12-14-26)19-15-24-27(22(29)20(19)23)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3

InChI Key

GQKQKGVQSAEDAX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C(=O)N(N=C3)C4=CC=CC=C4)Cl

Origin of Product

United States

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